3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one

EGFR tyrosine kinase inhibition tricyclic quinazolines structure-activity relationship

3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one is a heterocyclic small molecule belonging to the fused tricyclic quinazoline class of ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. This compound incorporates the 3-bromophenyl pharmacophore critical for EGFR binding, but its tricyclic core represents an angular [1,3,5]triazino[1,2-a]quinazoline topology, which is structurally distinct from the linear tricyclic analogues that achieved picomolar potency in early EGFR inhibitor optimization campaigns.

Molecular Formula C16H12BrN5O
Molecular Weight 370.20 g/mol
Cat. No. B15097131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one
Molecular FormulaC16H12BrN5O
Molecular Weight370.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C3N2C(N=C(N3)N)C4=CC(=CC=C4)Br
InChIInChI=1S/C16H12BrN5O/c17-10-5-3-4-9(8-10)13-19-15(18)21-16-20-14(23)11-6-1-2-7-12(11)22(13)16/h1-8,13H,(H3,18,19,20,21,23)
InChIKeyMURVSCKQPGFXFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(3-bromophenyl)-triazinoquinazolinone: Chemical Profile and Kinase Inhibitor Class Context for Procurement


3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one is a heterocyclic small molecule belonging to the fused tricyclic quinazoline class of ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [1]. This compound incorporates the 3-bromophenyl pharmacophore critical for EGFR binding, but its tricyclic core represents an angular [1,3,5]triazino[1,2-a]quinazoline topology, which is structurally distinct from the linear tricyclic analogues that achieved picomolar potency in early EGFR inhibitor optimization campaigns [1].

Why 3-Amino-1-(3-bromophenyl)-triazinoquinazolinone Cannot Be Substituted by Generic EGFR Quinazolines


The EGFR quinazoline inhibitor class exhibits extreme sensitivity to ring topology and substitution geometry [1]. Linear tricyclic analogues such as imidazo[4,5-g]quinazolines achieved IC50 values as low as 0.008 nM, whereas angular triazoloquinazolines and triazinoquinazolines of similar composition were markedly less effective [1]. The target compound’s angular [1,3,5]triazino[1,2-a]quinazoline scaffold places it in a distinct potency tier, meaning that substituting it with a generic 4-anilinoquinazoline or a linear tricyclic analogue would yield incompatible biological activity and selectivity profiles. The following quantitative evidence defines the boundaries of this non-interchangeability.

Quantitative Differentiation of 3-Amino-1-(3-bromophenyl)-triazinoquinazolinone from Closest Tricyclic Quinazoline Analogues


EGFR Inhibitory Potency Tier Relative to Linear Imidazoquinazoline Benchmark

In the foundational SAR study of fused tricyclic quinazolines, the most potent linear imidazo[4,5-g]quinazoline (compound 8) achieved an IC50 of 0.008 nM against EGFR-mediated phospholipase C-γ1 phosphorylation [1]. The paper explicitly notes that triazoloquinazolines with similar geometry were 'less effective,' placing angular triazinoquinazolines such as the target compound in a markedly lower potency tier [1]. No individual IC50 for the target compound was separately reported, but the class-level activity drop relative to the 0.008 nM benchmark is structurally defined.

EGFR tyrosine kinase inhibition tricyclic quinazolines structure-activity relationship

Topological Selectivity Differentiation Against Linear Pyrazoloquinazoline Analogues

The same SAR series reported that linear pyrazoloquinazolines (compounds 19 and 20) exhibited IC50 values of 0.34 nM and 0.44 nM, respectively, while angular triazinoquinazolines were categorized among the less effective ring systems [1]. This demonstrates that even within the broader 3-bromophenyl quinazoline class, the angular triazino[1,2-a] topology introduces a selectivity filter that discriminates against EGFR binding relative to linear pyrazolo isomers.

kinase inhibitor selectivity tricyclic topology ATP-site binding

Recommended Applications of 3-Amino-1-(3-bromophenyl)-triazinoquinazolinone Based on Quantitative Differentiation Evidence


Topological SAR Control for EGFR Inhibitor Design

Utilize the target compound as a defined angular triazinoquinazoline comparator to benchmark the potency gain achieved through linear vs. angular ring fusion in 3-bromophenyl quinazoline series. This enables quantitative decomposition of substituent electronic effects from topological contributions to EGFR IC50 [1].

Off-Target Kinase Selectivity Profiling

Employ the compound as a low-potency EGFR probe to validate the selectivity windows of newer candidate inhibitors. Because the target compound retains the 3-bromophenyl pharmacophore but has diminished EGFR potency due to its angular topology, it can serve as a negative control for identifying inhibitors that achieve high potency through optimized ring geometry [1].

Chemical Biology Tool for ATP-Site Occupancy Studies

Leverage the compound's defined, albeit weaker, EGFR ATP-site binding to conduct competitive displacement assays where linear tricyclic analogues (e.g., imidazo[4,5-g]quinazoline, IC50 0.008 nM) are used as high-affinity probes. This application exploits the potency differential between the angular target compound and linear congeners to quantify site occupancy [1].

Scaffold-Hopping Library Enumeration

Incorporate the target compound into a scaffold-hopping library as a representative angular triazinoquinazoline to assess the viability of this topology for targets beyond EGFR. The documented potency drop relative to linear isomers provides a critical data point for machine learning models predicting kinase inhibitor polypharmacology [1].

Quote Request

Request a Quote for 3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.